molecular formula C8H12O B150987 (Z)-1,5-Octadien-3-one CAS No. 65767-22-8

(Z)-1,5-Octadien-3-one

Cat. No.: B150987
CAS No.: 65767-22-8
M. Wt: 124.18 g/mol
InChI Key: VWYBQOFZVSNDAW-WAYWQWQTSA-N
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Description

(Z)-1,5-Octadien-3-one is an organic compound characterized by its unique structure, which includes a conjugated diene system and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1,5-Octadien-3-one can be achieved through several methods. One common approach involves the cross-coupling reaction of a suitable alkyne with an aldehyde, followed by selective hydrogenation to yield the desired (Z)-isomer. Another method includes the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the diene structure.

Industrial Production Methods: On an industrial scale, this compound can be produced through catalytic processes that ensure high selectivity and yield. These methods often involve the use of transition metal catalysts, such as palladium or nickel, to facilitate the formation of the conjugated diene system.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids or epoxides.

    Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent and conditions used.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups, often facilitated by catalysts.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Catalysts like palladium on carbon or nickel are often employed to facilitate these reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry: (Z)-1,5-Octadien-3-one is used as an intermediate in organic synthesis, particularly in the formation of complex molecules with conjugated systems. Its unique structure makes it a valuable building block for the synthesis of natural products and pharmaceuticals.

Biology: In biological research, this compound is studied for its potential as a bioactive compound. Its interactions with biological molecules and potential therapeutic effects are areas of ongoing investigation.

Medicine: The compound’s potential medicinal properties are being explored, particularly its ability to interact with specific molecular targets in the body. Research is focused on its potential use in developing new drugs for various diseases.

Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its ability to undergo various chemical reactions makes it a versatile compound for material science applications.

Mechanism of Action

The mechanism by which (Z)-1,5-Octadien-3-one exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The conjugated diene system allows it to participate in various chemical reactions, which can modulate its activity and effects.

Comparison with Similar Compounds

    (E)-1,5-Octadien-3-one: This isomer differs in the configuration of the double bonds, which can lead to different chemical and physical properties.

    1,5-Hexadien-3-one: A shorter chain analog with similar functional groups but different reactivity and applications.

    1,5-Decadien-3-one: A longer chain analog that may have different solubility and stability characteristics.

Uniqueness: (Z)-1,5-Octadien-3-one is unique due to its specific (Z)-configuration, which can influence its reactivity and interactions with other molecules. This configuration can lead to distinct properties and applications compared to its isomers and analogs.

Properties

IUPAC Name

(5Z)-octa-1,5-dien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-3-5-6-7-8(9)4-2/h4-6H,2-3,7H2,1H3/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYBQOFZVSNDAW-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017502
Record name (5Z)-octa-1,5-dien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65767-22-8
Record name 1,5-Octadien-3-one, (5Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065767228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5Z)-octa-1,5-dien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5Z)-octa-1,5-dien-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,5-OCTADIEN-3-ONE, (5Z)-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: In what natural sources has (Z)-1,5-Octadien-3-one been identified?

A1: this compound has been found in a wide array of natural sources, including:

  • Fruits: apricots [], grapes [], strawberries [], cashew apples [, ]
  • Vegetables: wasabi [], tomatoes [], potatoes []
  • Seafood: prawns [, ], lobsters [], cod [, ], trout [, , ], salmon [], sardines [], fish sauce [], oyster leaf []
  • Other: green tea [, , , , ], miso [], sheep meat [], Gynura bicolor leaves []

Q2: How does the concentration of this compound impact its perceived odor in food?

A: In Merlot and Cabernet Sauvignon musts, this compound contributes to a dried fig nuance at concentrations between 64 and 96 ng/L []. Above this level, it imparts a geranium nuance.

Q3: Does processing or storage affect the concentration of this compound in food?

A3: Yes, several studies show that processing and storage can significantly impact this compound levels. For instance:

  • Sulfur dioxide: Adding sulfur dioxide to musts can decrease this compound concentration by 60% [].
  • Heat treatment: Heat processing of miso (fermented soybean paste) leads to a decrease in this compound levels [].
  • Storage conditions: Storing salmon and cod at -13°C, as opposed to -60°C, resulted in an increased concentration of this compound and the development of off-flavors [].
  • Fermentation: The presence of Saccharomyces cerevisiae yeast during alcoholic fermentation of grape must can reduce this compound to the less odorous (Z)-5-octen-3-one [].

Q4: Can this compound contribute to off-flavors in food?

A4: Yes, while this compound can contribute to desirable aromas, it can also be associated with off-flavors:

  • Fishy off-flavor: this compound, along with other compounds like (E,Z)-2,6-nonadienal and methional, contribute to a "fishy" off-flavor in stored sardines [].
  • "Natsucha-shu" in green tea: In summer crops of green tea, this compound is a key contributor to the characteristic off-flavor known as "Natsucha-shu" [, ].

Q5: How is this compound formed in food?

A5: this compound can be formed through various pathways, including:

  • Lipid oxidation: The oxidative degradation of ω-3 fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), can lead to the formation of this compound []. This process can be initiated by copper ions or lipoxygenase.

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